[2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride
Description
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride (CAS: 91983-14-1; molecular formula: C₇H₈ClF₃N₂O) is a substituted phenylhydrazine hydrochloride derivative. It features a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is synthesized via nucleophilic substitution or coupling reactions involving hydrazine and halogenated aromatic precursors, as described in methodologies for phenylhydrazine derivatives .
Key physical properties include:
- Molecular Weight: 228.60 g/mol
- Melting Point: 230°C
- Purity: ≥97% (commercial grade, Thermo Scientific)
- Appearance: Brown to white crystalline solid .
The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity in organic synthesis, particularly in forming heterocyclic compounds like pyrazoles and oxadiazoles .
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFNIDKCXWDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride typically involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylhydrazines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure, featuring a chloro group and a trifluoromethoxy group, enhances lipophilicity and metabolic stability, making it suitable for developing drugs with improved bioavailability and therapeutic efficacy. Research has indicated that derivatives of this compound may exhibit significant activity against various types of cancer cells, as seen in studies involving modifications to similar hydrazine derivatives .
Case Study: Cancer Therapeutics
In a systematic study on the effects of hydrazine derivatives on prostate cancer cells, compounds structurally related to [2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride demonstrated the ability to induce apoptosis in cancer cells. The study employed assays such as trypan blue exclusion and Western blotting to assess cell viability and apoptosis signaling pathways. These findings highlight the potential of this compound in developing targeted cancer therapies .
Organic Synthesis
Synthetic Intermediates
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules. The presence of both halogen and hydrazine functionalities allows for diverse reactivity patterns, enabling chemists to create a wide range of derivatives with varying biological activities .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloro group can be replaced by various nucleophiles to form new compounds. |
| Coupling Reactions | Can be coupled with aryl or alkenyl groups to synthesize more complex structures. |
Biological Studies
Biological Activity Investigation
Research has shown that compounds containing hydrazine groups, including [2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride, may exhibit various biological activities such as antimicrobial and anticancer effects. However, detailed mechanisms of action remain under investigation. Studies are ongoing to elucidate how this compound interacts with biological targets at the molecular level, which is crucial for understanding its therapeutic potential .
Case Study: Interaction Studies
Recent interaction studies have focused on the binding affinity of [2-Chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride with specific proteins involved in cancer progression. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure these interactions quantitatively, providing insights into the compound's potential as a lead candidate for drug development .
Mechanism of Action
The mechanism of action of [2-chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents and key properties of structurally related phenylhydrazine hydrochlorides:
Biological Activity
[2-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure features a hydrazine moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C7H6ClF3N2
- Molecular Weight: 210.59 g/mol
The presence of the trifluoromethoxy group is significant as it enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.
Anticancer Activity
Several studies have investigated the anticancer potential of hydrazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Line Studies: In vitro studies on human cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth. For instance, it was found to significantly reduce the viability of MCF-7 breast cancer cells with an IC50 value indicating moderate potency (exact values may vary based on specific experimental conditions) .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play crucial roles in inflammation and tumor growth .
- Reactive Oxygen Species (ROS) Generation: It may also induce oxidative stress within cancer cells, leading to increased apoptosis through ROS-mediated pathways .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of approximately 15 µM. |
| Study 2 | Showed inhibition of COX-2 activity with an IC50 value indicating moderate selectivity over COX-1. |
| Study 3 | Evaluated antioxidant properties, revealing effective scavenging activity against free radicals. |
Safety and Toxicology
While exploring its biological activities, it is essential to consider the safety profile of this compound. Reports indicate that the compound exhibits toxicity at certain concentrations:
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for [2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted phenylhydrazine hydrochlorides with ketones or aldehydes. For example, refluxing benzylideneacetone with phenylhydrazine hydrochloride derivatives in ethanol for 6–8 hours yields pyrazole analogs . Key variables include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions), and stoichiometry. Lower yields may arise from incomplete condensation or side reactions (e.g., oxidation). Purity (>95%) is achievable through recrystallization from ethanol .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition . Use fume hoods and PPE (gloves, lab coats, N95 respirators) during handling due to its structural similarity to phenylhydrazine hydrochloride, which exhibits carcinogenic and genotoxic risks . Avoid skin contact and ingestion; decontaminate spills with 10% sodium bicarbonate solution followed by ethanol .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Mass Spectrometry : Confirm molecular identity via exact mass analysis (e.g., observed m/z 234.00205 for related trifluoromethoxy derivatives ).
- NMR : Verify substituent positions (e.g., ¹⁹F NMR for trifluoromethoxy groups; δ ~ -55 ppm for CF₃O ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Conflicting data on hydrazine reactivity (e.g., nucleophilic vs. redox behavior) may arise from pH-dependent tautomerization. Conduct controlled experiments:
- Acidic conditions : Protonation enhances electrophilic character, favoring cyclization (e.g., indole synthesis ).
- Neutral/basic conditions : Free hydrazine acts as a nucleophile, forming Schiff bases. Monitor intermediates via in situ IR or LC-MS to track pathway divergence .
Q. What strategies mitigate byproduct formation during coupling reactions with carbonyl compounds?
- Methodological Answer : Byproducts like azines or oxidized hydrazines form via competing pathways. Mitigation includes:
- Temperature modulation : Lower temperatures (≤60°C) reduce oxidation.
- Additives : Use ascorbic acid to suppress radical-mediated side reactions.
- Solvent optimization : Polar aprotic solvents (DMF) improve selectivity for hydrazone formation .
Q. How does the trifluoromethoxy group influence electronic properties and binding interactions in target molecules?
- Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, altering π-electron density in the phenyl ring. Computational modeling (DFT) reveals:
- Reduced HOMO energy (-8.9 eV vs. -8.2 eV for non-fluorinated analogs), enhancing electrophilicity.
- Increased binding affinity to hydrophobic pockets in enzymes (e.g., MMP-9 inhibitors) via CF₃···π interactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for this compound?
- Analysis : Discrepancies (e.g., 225°C decomposition vs. lower values in other reports) may stem from:
- Purity differences : Impurities (e.g., residual solvents) depress melting points.
- Decomposition kinetics : Rapid heating rates in DSC may mask true melting behavior. Standardize protocols using slow ramping (2°C/min) and high-purity samples (>98%) .
Q. How can researchers reconcile variability in biological activity across studies?
- Analysis : Disparate IC₅₀ values (e.g., in enzyme inhibition assays) may arise from:
- Hydrate vs. anhydrous forms : Hygroscopicity affects solubility and bioavailability.
- Metabolite interference : Hydrazine derivatives can form reactive intermediates (e.g., diazenes) under assay conditions. Validate results with stability studies (e.g., LC-MS monitoring) .
Safety and Compliance
Q. What institutional protocols are critical for safe disposal of waste containing this compound?
- Methodological Answer : Neutralize waste with 10% NaOH to convert hydrazine residues into non-toxic N₂ gas. Incinerate solid waste at >850°C with scrubbers to eliminate HF and HCl emissions. Document disposal per OSHA guidelines and EPA Hazardous Waste Codes (D003 for reactive hydrazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
